Lactic anhydride

Descripción general

Descripción

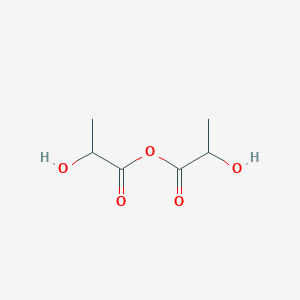

Lactic anhydride is an organic compound derived from lactic acid. It is a cyclic diester formed by the dehydration of two molecules of lactic acid. This compound is of significant interest due to its applications in various fields, including polymer chemistry and biomedical engineering.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lactic anhydride can be synthesized through the dehydration of lactic acid. This process typically involves heating lactic acid under reduced pressure to remove water and promote the formation of the anhydride. The reaction can be catalyzed by acidic or basic catalysts to improve yield and efficiency.

Industrial Production Methods: In industrial settings, this compound is produced by heating lactic acid in the presence of a dehydrating agent such as phosphorus pentoxide or sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete removal of water and the formation of the anhydride.

Análisis De Reacciones Químicas

Esterification with Hydroxyl Groups

Lactic anhydride reacts with hydroxyl-containing substrates like cellulose nanofibers (CNF) via acylation. Key data from FTIR analysis ( ):

| Reaction Time (h) | Carbonyl Peak Intensity (C=O stretch) | Degree of Substitution (DS) |

|---|---|---|

| 1 | Lower than -OH deformation peak | 0.18 ± 0.02 |

| 2 | Exceeds -OH deformation peak | 0.35 ± 0.03 |

| 4 | Highest observed intensity | 0.49 ± 0.04 |

The reaction proceeds through nucleophilic attack by CNF hydroxyl groups, forming ester bonds. Higher reaction times increase DS, enhancing hydrophobicity in composite materials .

Ring-Opening Polymerization

Triisopropoxyneodymium initiates polymerization of lactic acid O-carboxyanhydrides (Lac-OCA) in toluene-THF mixtures ( ):

| Monomer/Initiator Ratio | Mn (kDa) | PDI (Mw/Mn) | Yield (%) |

|---|---|---|---|

| 50 | 7.2 | 1.10 | 92 |

| 100 | 14.6 | 1.22 | 89 |

| 150 | 21.8 | 1.36 | 85 |

The polymerization mechanism involves decarboxylation, producing polylactic acid (PLA) with isopropoxy and hydroxyl terminal groups. Narrow polydispersity (<1.36) indicates controlled chain growth .

Neutralization Reactions

As a carboxylic acid derivative, this compound reacts with bases (e.g., NaOH) to form lactate salts. Neutralization releases 57.1 kJ/mol of heat, comparable to other carboxylic anhydrides . The reaction follows:

This exothermic process is critical in industrial purification steps .

Amidation with Amines

This compound undergoes ring-opening with primary amines (e.g., methylamine) to form amides. XPS analysis ( ) reveals:

-

C 1s spectra : New C–N–C peak at 286.9 eV (15% increase after reaction).

-

N 1s spectra : N–H/N–H component at 399.5 eV (intensity doubles post-reaction).

Reaction kinetics show a 20% conversion rate within 1 hour at 25°C, enabling functionalized PLA derivatives for biomedical applications .

Hydrolysis and Lactide Formation

| Condition | Lactide Yield (%) | Reaction Time (h) |

|---|---|---|

| 130°C, ambient pressure | 12 | 6 |

| 190°C, 10 mmHg | 78 | 3 |

| 210°C, 25 mmHg | 65 | 4 |

NMR analysis confirms lactide structure (δ = 5.07 ppm for –CH, δ = 1.65 ppm for –CH) . Higher temperatures and reduced pressure favor lactide production by removing condensed water, shifting equilibrium toward cyclization .

Back-Biting Mechanism in Polycondensation

During PLA synthesis, this compound intermediates form via intramolecular esterification (back-biting):

GPC data ( ) show:

-

Molecular weight peaks at 170°C (Mn = 8.2 kDa, PDI = 1.8).

-

Oligomer fractions decrease from 45% to 12% as lactide forms.

This mechanism dominates in bulk-phase reactions, influencing polymer chain length and crystallinity .

Functionalization with Radical Initiators

In graft copolymerization, this compound reacts with maleic anhydride (MAh) under AIBN initiation. FTIR spectra ( ) reveal:

-

C=C bond reduction : 830 cm peak decreases by 60% post-reaction.

-

New C–C bonds : 2850 cm sp C–H stretch intensity increases by 35%.

This radical-mediated process enables PLA composites with tailored thermal properties (T increases from 58°C to 63°C) .

Thermal Degradation

Above 250°C, this compound decomposes via:

TGA data ( ) indicate 95% mass loss at 300°C, with residual ash <1%. Decomposition kinetics follow first-order kinetics (E = 120 kJ/mol) .

Aplicaciones Científicas De Investigación

Biomedical Applications

Lactic anhydride plays a crucial role in the development of biodegradable polymers, especially polylactic acid (PLA), which is widely used in medical devices, drug delivery systems, and tissue engineering.

- Drug Delivery Systems : PLA modified with this compound has been utilized to enhance the encapsulation efficiency of drugs. For instance, studies have shown that this compound can improve the loading capacity and release profiles of drug-loaded nanoparticles. A notable case involved the synthesis of poly(lactic acid) (PLLA) nanoparticles loaded with isosorbide dinitrate, where various parameters such as drug loading and entrapment efficiency were meticulously evaluated using UV spectroscopy .

- Tissue Engineering : The incorporation of this compound into PLA has been shown to enhance its bioactivity and mechanical properties. Research indicated that grafting maleic anhydride onto PLA increased its hydrophilicity and allowed for better covalent conjugation with biomolecules such as antigens. This modification is essential for applications in tissue scaffolding where enhanced interaction with biological tissues is required .

Polymer Modification

This compound is extensively used for modifying the properties of polymers to improve their performance in various applications.

- Grafting Reactions : this compound can be used to graft reactive groups onto PLA, enhancing its compatibility with other materials and improving mechanical properties. For example, maleic anhydride has been grafted onto PLA to create maleic anhydride-grafted PLA (PLA-g-MA), which serves as a compatibilizer in blends with other polymers. This modification has been shown to significantly enhance the shape memory properties of PLA blends .

- Composite Materials : The use of this compound in cellulose nanofiber composites has been explored to modify surface properties and improve compatibility with PLA. Studies have demonstrated that acid-anhydride-modified cellulose nanofibers can enhance the mechanical properties of PLA composites by increasing interfacial adhesion .

Material Science Applications

In material science, this compound is utilized for synthesizing advanced materials with tailored properties.

- Biodegradable Plastics : this compound contributes to the development of biodegradable plastics that are environmentally friendly alternatives to conventional plastics. The synthesis of PLLA using this compound allows for controlled degradation rates suitable for various applications ranging from packaging to biomedical devices .

- Nanoparticle Synthesis : The incorporation of this compound in nanoparticle formulations has been shown to influence particle size and distribution, which are critical factors in drug delivery systems. By adjusting the molecular weight of PLLA during synthesis, researchers have optimized nanoparticle characteristics for specific therapeutic applications .

Case Studies

Mecanismo De Acción

Lactic anhydride can be compared with other acid anhydrides such as acetic anhydride and maleic anhydride:

Acetic Anhydride: Similar in reactivity but forms acetic acid upon hydrolysis.

Maleic Anhydride: Undergoes similar reactions but forms maleic acid derivatives.

Uniqueness: this compound is unique due to its derivation from a naturally occurring alpha-hydroxy acid, making it particularly useful in the synthesis of biodegradable and biocompatible materials.

Comparación Con Compuestos Similares

- Acetic anhydride

- Maleic anhydride

- Succinic anhydride

Lactic anhydride stands out due to its biocompatibility and biodegradability, making it a valuable compound in various scientific and industrial applications.

Actividad Biológica

Lactic anhydride, a cyclic anhydride derived from lactic acid, has garnered attention for its potential biological activities and applications in various fields, particularly in food science and pharmaceuticals. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its interactions with lactic acid bacteria (LAB), the production of bioactive compounds, and its implications for health and nutrition.

This compound is formed through the dehydration of lactic acid, leading to a compound that can undergo further reactions with various substrates. Its structure allows it to participate in esterification and acylation reactions, which are critical in modifying polysaccharides and proteins to enhance their functional properties.

Biological Activity

1. Interaction with Lactic Acid Bacteria (LAB)

This compound plays a significant role in the fermentation processes involving LAB. LAB are known for producing various bioactive compounds during fermentation, including exopolysaccharides (EPS), bacteriocins, and peptides. These compounds exhibit numerous health benefits:

- Exopolysaccharides (EPS) : LAB-derived EPS have been shown to possess antioxidant, anti-tumor, and immunomodulatory activities. They can modulate gut microbiota, improve gut health, and enhance nutrient absorption .

- Bacteriocins : These are antimicrobial peptides produced by LAB that inhibit the growth of pathogenic bacteria, contributing to food safety and preservation .

2. Health Benefits

The bioactive compounds produced by LAB during fermentation with this compound have been linked to several health benefits:

- Antioxidant Activity : EPS exhibit antioxidant properties that help combat oxidative stress in the body .

- Anti-inflammatory Effects : Some studies indicate that LAB can modulate inflammatory responses through their metabolic byproducts .

- Cholesterol-Lowering Effects : Certain LAB strains have demonstrated the ability to lower cholesterol levels, potentially reducing the risk of cardiovascular diseases .

Case Studies

Several studies have highlighted the efficacy of this compound-modified compounds:

- Study on EPS Production : A study reported that optimizing fermentation conditions for LAB could increase EPS yield significantly, demonstrating their potential as functional food ingredients .

- Health Impact Assessment : Research indicated that consumption of fermented dairy products containing LAB leads to improved gut health and enhanced immune response due to the presence of bioactive metabolites .

Applications in Food and Pharmaceuticals

This compound's ability to modify polysaccharides has led to its application in various industries:

Propiedades

IUPAC Name |

2-hydroxypropanoyl 2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-3(7)5(9)11-6(10)4(2)8/h3-4,7-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURKDQJEOYBJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(=O)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914227 | |

| Record name | 2-Hydroxypropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97-73-4 | |

| Record name | Propanoic acid, 2-hydroxy-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-hydroxy-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxypropanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GV491FN51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.